4-Bromo-8-methoxy-2-phenylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Material Science
In chemical biology, the quinoline ring system is a fundamental component of numerous natural products, synthetic analogues, and approved drugs, exhibiting a wide array of pharmacological activities. researchgate.netresearchgate.net These include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netrsc.org The efficacy of quinoline-based compounds has positioned them as crucial agents in drug discovery, with many derivatives currently under clinical investigation for various diseases. tandfonline.comusc.edu The structural versatility of the quinoline moiety allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. frontiersin.orgnih.gov This adaptability makes it an attractive scaffold for designing novel therapeutic agents that can target specific biological pathways with high potency. tandfonline.comusc.edu
Beyond its medicinal applications, the quinoline scaffold is also significant in material science. Quinoline derivatives are utilized in the manufacturing of dyes and can act as corrosion inhibitors. wikipedia.org Certain derivatives are explored for their potential in creating molecular sensors and intelligent materials. The electronic properties of the quinoline ring can be manipulated through synthetic modifications, making it a popular fragment in the design of functional materials. mdpi.com For instance, some quinoline derivatives are used as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.gov
Contextualization of 4-Bromo-8-methoxy-2-phenylquinoline within the Quinoline Compound Class
This compound is a specific derivative that embodies the structural diversity of the quinoline class. Its core structure is a quinoline ring, which is substituted at three key positions: a bromo group at position 4, a methoxy (B1213986) group at position 8, and a phenyl group at position 2. Each of these substituents imparts distinct chemical properties to the molecule.
The phenyl group at the 2-position is a common feature in many biologically active quinolines. The bromo group at position 4 introduces a halogen atom, which can significantly influence the electronic properties and reactivity of the molecule, often enhancing its biological activity. The methoxy group at position 8 is an alkoxy substituent, which can affect the molecule's solubility and its ability to interact with biological targets. frontiersin.org
Research into related structures, such as 4-anilino-8-methoxy-2-phenylquinoline derivatives, has shown that the substitution pattern on the quinoline ring is crucial for their antiproliferative activity. nih.gov For example, the position of a methoxy group (at position 6 versus 8) can significantly alter the compound's potency against cancer cell lines. nih.gov This highlights the importance of the specific arrangement of substituents found in this compound for its potential chemical and biological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H12BrNO |
| Molecular Weight | 314.18 g/mol |
| XLogP3-AA | 4.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 313.01532 g/mol |
| Monoisotopic Mass | 313.01532 g/mol |
| Topological Polar Surface Area | 22.1 Ų |
| Heavy Atom Count | 19 |
Data sourced from PubChem CID 45599194 nih.gov
Overview of Research Trajectories for Halogenated and Alkoxy-Substituted Quinoline Derivatives
The presence of both halogen and alkoxy substituents on the quinoline scaffold is a key area of research, as these modifications can lead to compounds with enhanced or novel properties.
Halogenated Quinolines: Research has demonstrated that the introduction of halogen atoms to the quinoline core can lead to potent antibacterial agents, including those effective against drug-resistant strains and biofilms. nih.gov The synthetic tunability of the halogenated quinoline scaffold allows for the creation of extensive analogue libraries to explore structure-activity relationships. nih.gov For instance, 4-bromo-8-fluoroquinoline (B1285068) is a useful intermediate for preparing active pharmaceutical ingredients and can be used to extend the chromophore size of other chemicals in material science applications. ossila.com The position and nature of the halogen can have a significant impact; for example, in a series of quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors, a bromo substituent at the para-position of a phenyl ring showed better binding affinity than chloro or fluoro groups. nih.gov
Alkoxy-Substituted Quinolines: The incorporation of alkoxy groups, such as the methoxy group in the title compound, is another important strategy in quinoline chemistry. Alkoxy substituents can influence the electronic properties of the molecule and have been shown to be important for various biological activities. For example, the introduction of an alkoxy group at position-7 of the quinoline nucleus has been linked to antiproliferative activity. frontiersin.org In the field of material science, alkoxy-substituted quinoline derivatives have been designed as solid-emissive fluorescent dyes that exhibit piezochromism (the ability to change color under pressure), a property that can be gated by protonation. oup.com
The combination of halogen and alkoxy substituents on a quinoline framework, as seen in this compound, represents a promising research trajectory. This combination allows for the modulation of multiple properties simultaneously, including lipophilicity, electronic distribution, and steric hindrance, which are all critical factors in determining a compound's biological activity and material properties. The crystal structure of the related compound, 4-bromo-8-methoxyquinoline, has been reported, providing insight into the solid-state arrangement of molecules with this substitution pattern. nih.gov Further investigation into compounds like this compound could lead to the discovery of new molecules with significant potential in both medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1189105-99-4 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
4-bromo-8-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H12BrNO/c1-19-15-9-5-8-12-13(17)10-14(18-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
MGDZSQUNIGMNFH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 8 Methoxy 2 Phenylquinoline and Analogues
Review of Established Synthetic Routes for Quinoline (B57606) Core Construction
The construction of the fundamental quinoline ring system has been a subject of extensive research for over a century, leading to the development of several classical and highly effective synthetic protocols.
Classical Condensation and Cyclization Protocols (e.g., Pfitzinger, Friedlander, Skraup)
The enduring legacy of named reactions in organic chemistry is exemplified by the classical methods for quinoline synthesis. These protocols, often involving acid-catalyzed condensation and cyclization reactions, remain staples in the synthetic chemist's toolbox.
The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. The reaction proceeds through the opening of the isatin ring to form an α-keto anilinoacid, which then undergoes condensation with the carbonyl compound and subsequent cyclization.
The Friedländer synthesis is a straightforward and versatile method that involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.gov This acid- or base-catalyzed condensation is followed by an intramolecular cyclodehydration to form the quinoline ring. A key advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline, as the substitution pattern is dictated by the starting materials. However, the availability of substituted 2-aminobenzaldehydes can be a limitation. nih.gov
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.orgnih.gov It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). wikipedia.orgnih.gov The reaction is notoriously vigorous but effective for producing quinoline itself and derivatives substituted on the benzene ring. The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. A variation of this is the Doebner-von Miller reaction , which uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.goviipseries.org
| Reaction | Reactants | Product Type | Key Features |
| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Base-catalyzed, forms a carboxylic acid at C4. |
| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Substituted quinoline | Unambiguous regiochemistry, limited by starting material availability. nih.gov |
| Skraup | Aniline, Glycerol, Oxidizing agent | Quinoline | Vigorous reaction, suitable for benzene ring substitution. wikipedia.orgnih.gov |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline | A more versatile variation of the Skraup synthesis. nih.goviipseries.org |
Strategies for Introduction of Aryl and Alkoxy Substituents
The introduction of aryl and alkoxy groups onto the quinoline scaffold can be achieved either by incorporating them into the starting materials of a classical synthesis or by functionalizing a pre-formed quinoline ring.
For instance, in the Friedländer synthesis, using a 2-amino-alkoxy-benzaldehyde would directly lead to an alkoxy-substituted quinoline. Similarly, employing an aryl methyl ketone as the methylene component would result in an aryl-substituted quinoline.
Post-synthesis functionalization often relies on modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are highly effective for introducing aryl groups. researchgate.netwikipedia.org This involves the reaction of a haloquinoline with an arylboronic acid in the presence of a palladium catalyst and a base. The position of the aryl group is determined by the position of the halogen on the quinoline ring.
Alkoxy groups can be introduced via nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group (like a halogen) at the desired position, using an alkoxide as the nucleophile. Alternatively, an existing hydroxyl group on the quinoline ring can be alkylated to form the corresponding alkoxy derivative.
Specific Synthetic Pathways to 4-Bromo-8-methoxy-2-phenylquinoline
The synthesis of the target molecule, this compound, requires a strategic combination of reactions to install the three substituents at the correct positions. A plausible retrosynthetic analysis suggests that the final step could be the bromination of an 8-methoxy-2-phenylquinoline (B3052195) precursor.
Bromination Strategies for Quinoline Derivatives
The electrophilic bromination of the quinoline ring is a complex process, as the regioselectivity is highly dependent on the reaction conditions and the electronic nature of the existing substituents. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. However, protonation of the nitrogen atom under acidic conditions further deactivates the pyridine ring.
For the synthesis of 4-bromoquinolines, direct bromination is often not the most efficient method due to the formation of multiple isomers. A more controlled approach involves the synthesis of a 4-hydroxyquinoline (a quinolone), which can then be converted to the 4-bromo derivative. chemicalbook.com This conversion can be achieved using reagents like phosphorus oxybromide (POBr₃) or a combination of phosphorus tribromide (PBr₃) and N,N-dimethylformamide (DMF). chemicalbook.com
The presence of an electron-donating methoxy (B1213986) group at the 8-position and a phenyl group at the 2-position will influence the site of bromination. The 8-methoxy group strongly activates the benzene ring, directing electrophiles to the ortho (C7) and para (C5) positions. researchgate.netacgpubs.org The 2-phenyl group can also influence the electron density of the ring system. Therefore, achieving selective bromination at the C4 position on a pre-formed 8-methoxy-2-phenylquinoline via direct electrophilic attack would be challenging and likely result in a mixture of products. A more reliable strategy would be to construct the quinoline ring with a hydroxyl group at the C4 position, which can then be cleanly converted to the bromide.
Methoxy Group Incorporation Methods
The 8-methoxy group can be incorporated in several ways. One common approach is to start the quinoline synthesis with an appropriately substituted aniline, such as 2-methoxy-aniline . For example, in a Doebner-von Miller type reaction, 2-methoxy-aniline could be reacted with an α,β-unsaturated ketone derived from acetophenone to generate the 8-methoxy-2-phenylquinoline core.
Another strategy involves the use of 8-hydroxyquinoline (B1678124) as a starting material. The hydroxyl group can be methylated to form the 8-methoxy ether using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This approach is advantageous if 8-hydroxy-2-phenylquinoline is readily accessible.
| Method | Starting Material | Reagents | Key Consideration |
| From Substituted Aniline | 2-Methoxy-aniline | α,β-Unsaturated ketone | Methoxy group is present from the start of the quinoline synthesis. |
| O-Alkylation | 8-Hydroxyquinoline derivative | Dimethyl sulfate or Methyl iodide, Base | Requires prior synthesis of the 8-hydroxyquinoline precursor. |
Phenyl Group Installation Techniques
The introduction of the phenyl group at the 2-position of the quinoline ring is crucial for the synthesis of the target molecule. Several methods are available for this transformation.
The Doebner-von Miller reaction is a powerful tool for synthesizing 2-substituted quinolines. nih.goviipseries.org By reacting an aniline (e.g., 2-methoxyaniline) with an α,β-unsaturated carbonyl compound derived from acetophenone (e.g., chalcone (B49325) or its equivalent), the 2-phenylquinoline (B181262) scaffold can be constructed.
The Friedländer synthesis can also be employed if the appropriate starting materials are available. For instance, the reaction of a 2-amino-benzophenone derivative with a compound containing a reactive methylene group would yield a 2-phenylquinoline.
Modern cross-coupling reactions provide an alternative route. A Suzuki-Miyaura coupling between a 2-haloquinoline (e.g., 2-bromo- or 2-chloro-8-methoxyquinoline) and phenylboronic acid, catalyzed by a palladium complex, would effectively install the phenyl group at the C2 position. researchgate.netwikipedia.org This method offers high efficiency and functional group tolerance.
| Method | Reactants | Key Features |
| Doebner-von Miller | Aniline, α,β-Unsaturated phenyl ketone | Classical, acid-catalyzed condensation and cyclization. nih.goviipseries.org |
| Friedländer | 2-Amino-benzophenone derivative, Methylene compound | Convergent synthesis with defined regiochemistry. nih.govnih.gov |
| Suzuki-Miyaura Coupling | 2-Haloquinoline, Phenylboronic acid | Modern, palladium-catalyzed, high efficiency. researchgate.netwikipedia.org |
Emerging and Catalytic Approaches in Quinoline Synthesis
The synthesis of quinoline scaffolds, the core of this compound, has been significantly advanced by the development of novel catalytic methodologies. These emerging techniques offer improvements in efficiency, selectivity, and environmental sustainability over classical methods. Researchers have increasingly focused on transition-metal catalysis, green chemistry principles, and nanocatalysis to construct the quinoline ring system.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds, including quinolines. nih.gov These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the bicyclic quinoline structure. Catalysts based on metals such as rhodium, ruthenium, cobalt, copper, and nickel have been extensively explored for their ability to mediate these transformations under mild conditions. mdpi.comrsc.org
Recent advancements have focused on cascade reactions involving C-H bond activation and heteroannulation. For instance, rhodium catalysts have been employed for the synthesis of quinoline carboxylates through ortho-C–H bond activation. mdpi.com Similarly, ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation provides an efficient route to substituted quinolines. mdpi.com Cobalt-catalyzed reactions have also been developed for the cyclization of 2-aminoaryl alcohols with ketones or nitriles, offering a ligand-free and convenient method for quinoline synthesis. mdpi.com Copper acetate has been shown to effectively catalyze the one-pot reaction of saturated ketones and anthranils to yield 3-substituted quinoline derivatives. mdpi.com Nickel-based catalysts are also gaining popularity for their role in synthesizing a variety of N-heterocycles, including quinolines, through dehydrogenative coupling reactions. rsc.orgorganic-chemistry.org These methods often demonstrate high efficiency, broad functional group tolerance, and environmental benefits. organic-chemistry.org
Table 1: Transition Metal Catalysts in Quinoline Synthesis
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | ortho-C–H Bond Activation / Heteroannulation | Enaminones, Anthranils | Efficient synthesis of quinoline carboxylates. | mdpi.com |
| Ruthenium (Ru) | Aza-Michael Addition / Intramolecular Annulation | Enaminones, Anthranils | Simple and easy-to-operate conditions. | mdpi.com |
| Cobalt (Co) | Ligand-Free Cyclization | 2-Aminoaryl Alcohols, Ketones/Nitriles | Convenient one-pot synthesis under mild conditions. | mdpi.com |
| Copper (Cu) | One-Pot Generation and Annulation | Saturated Ketones, Anthranils | Efficient access to functionalized quinolines. | mdpi.com |
| Iridium (Ir) | Dehydrogenative Annulation | 2-Aminobenzyl Alcohols, α,β-Unsaturated Ketones | Environmentally benign, high efficiency, and broad scope. | organic-chemistry.org |
| Nickel (Ni) | Double Dehydrogenative Coupling | 2-Aminobenzyl Alcohol, 1-Phenylethanol | Eco-friendly synthesis at mild temperatures. | organic-chemistry.org |
Microwave-Assisted and Green Chemistry Syntheses
In line with the principles of green chemistry, recent synthetic strategies for quinolines aim to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. ijpsjournal.comacs.org Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govuns.ac.id
The Friedländer synthesis, a classical method for preparing quinolines, has been successfully adapted to microwave conditions. One study demonstrated that using a Nafion-mediated strategy under microwave irradiation for the reaction between 2-aminoaryl ketones and α-methylene carbonyl compounds provided an environmentally friendly route to quinolines. mdpi.com Another report highlighted a catalyst-free, microwave-assisted Friedländer synthesis of 8-hydroxyquinolines, where yields improved from an average of 34% with conventional heating to 72% with microwave irradiation. nih.gov Reaction times can be shortened from hours to mere minutes. nih.govnih.gov
Green chemistry approaches also involve the use of sustainable catalysts and solvents. Formic acid has been investigated as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com Reactions are often performed in greener solvents like ethanol (B145695) or water, or under solvent-free conditions, further enhancing the environmental credentials of the synthetic protocol. ijpsjournal.comacs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
| Reaction / Method | Conditions | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Friedländer Synthesis (Conventional) | Oil-bath heating | Several hours | ~34% (average) | Standard laboratory procedure. | nih.gov |
| Friedländer Synthesis (Microwave) | Microwave irradiation (130 °C) | 30–40 min | ~72% (average) | Significant rate enhancement and yield improvement. | nih.gov |
| Multicomponent Synthesis (Conventional) | Conventional heating | 60 min | Lower | Standard procedure. | nih.gov |
| Multicomponent Synthesis (Microwave) | Microwave irradiation (100 °C, YbCl3 catalyst) | 4 min | 80–95% | Extremely rapid, high yield, eco-friendly. | nih.gov |
| Quinoline-fused Benzodiazepines (Conventional) | Conventional heating | Longer | 62–65% | Established method. | nih.gov |
| Quinoline-fused Benzodiazepines (Microwave) | Microwave irradiation (80 °C) | Shorter | 92–97% | Excellent yields in a shorter time. | nih.gov |
Nanocatalysis in Quinoline Assembly
The application of nanocatalysts represents a significant advancement in the synthesis of quinolines, offering a bridge between homogeneous and heterogeneous catalysis. nih.govnih.gov Nanoparticles provide unique advantages such as high surface area-to-volume ratios, greater reactivity, enhanced selectivity, and high stability. nih.govtaylorfrancis.com A key benefit of many nanocatalyst systems, particularly those based on magnetic nanoparticles like iron oxide (Fe₃O₄), is their ease of recovery and reusability, which aligns with green chemistry principles. rsc.orgnih.gov
Various metal-based nanocatalysts have been developed for quinoline synthesis. acs.org Iron-based nanoparticles are attractive due to their low toxicity, abundance, and magnetic properties that allow for simple separation using an external magnet. rsc.orgnih.gov For example, Fe₃O₄ nanoparticles modified with amino groups have been used to catalyze the Friedländer synthesis of quinoline derivatives in good yields (68–96%) using ethanol as a green solvent. nih.gov Copper nanoparticles supported on nitrogen-silica-doped carbon have also been employed for the one-pot synthesis of 3-acylquinolines. nih.gov
The use of nanocatalysts often allows for milder reaction conditions, shorter reaction times, and high product yields, overcoming many drawbacks associated with traditional catalytic methods, such as harsh conditions and difficult catalyst recovery. nih.govnih.gov
Table 3: Nanocatalysts in Quinoline Synthesis
| Nanocatalyst | Average Size / Morphology | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Fe3O4 NPs-cell | Not specified | Three-component reaction | High yields (88-96%) in water; reusable 5 times. | nih.gov |
| Fe3O4@SiO2-APTES-TFA | 20–30 nm / Spherical | Friedländer protocol | Good yields (68-96%) in ethanol at 60 °C. | nih.gov |
| γ-Fe2O3@Cu-LDH@Cysteine-Pd | 18–53 nm / Cauliflower-like | Intramolecular cyclization, C–N coupling | Porous, interconnected network. | nih.gov |
| Fe3O4@PS-Arg | 70–90 nm / Spherical | One-pot three-component reaction | Environmentally safe solid acid magnetic catalyst. | nih.gov |
| Cu/N-SiO2–C | Uneven, spherical | One-pot synthesis of 3-acylquinolines | Silica addition improves catalytic activity. | nih.gov |
| Fe3O4-IL-HSO4 | Nanoscale / Spherical | Friedländer reaction | Solvent-free conditions; good yields in short times. | nih.gov |
Chemical Derivatization and Functionalization Strategies
Systematic Modifications of the Bromo Substituent at C-4
The bromine atom at the C-4 position of the quinoline (B57606) ring is a key site for introducing structural diversity. Its reactivity allows for a range of substitution and coupling reactions. The C-4 halogen can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, enabling the synthesis of a broad library of derivatives.
Structural Elaboration at the Methoxy (B1213986) Position (C-8)
The methoxy group at the C-8 position offers another avenue for chemical modification, primarily through demethylation to reveal the corresponding 8-hydroxyquinoline (B1678124). nih.gov This transformation is significant because 8-hydroxyquinoline derivatives are well-established chelating agents. nih.gov The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce new molecular fragments. This conversion is crucial for developing compounds intended for applications like medical imaging, where the 8-hydroxyquinoline core is used to chelate radiometals. nih.gov
| Modification | Reagent/Condition | Product Type | Significance |
| Demethylation | Typically strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃) | 8-Hydroxyquinoline | Unmasks a chelating functional group |
| Further Functionalization | Alkyl halides, acyl chlorides | Ethers, Esters | Introduces diverse side chains |
Diversification of the Phenyl Ring (C-2)
The 2-phenyl substituent is a common feature in many biologically active quinolines. Modifying this ring is a key strategy for tuning the molecule's properties. A prevalent starting material for many synthetic routes is 2-(4-bromophenyl)quinoline-4-carboxylic acid, which is prepared through the Pfitzinger reaction of isatin (B1672199) with 4-bromoacetophenone. nih.govacs.org The bromo-substituent on this phenyl ring provides a reactive site for introducing a wide array of functional groups via cross-coupling reactions, similar to the modifications at the C-4 position of the quinoline core.
Research has shown that substitutions on this phenyl ring can significantly impact biological activity. For example, in studies of quinoline-based hybrids, the nature and position of substituents on the 2-phenyl ring were varied to establish structure-activity relationships. nih.gov Modifications have included the introduction of chloro and fluoro groups, which have been shown to modulate the inhibitory activity of certain quinoline derivatives against enzymes like α-glucosidase. nih.gov
| Starting Material | Reaction | Resulting Moiety | Reference |
| Isatin + 4-bromoacetophenone | Pfitzinger Reaction | 2-(4-Bromophenyl)quinoline | nih.govacs.org |
| 2-(4-Bromophenyl)quinoline derivative | Suzuki/Heck Coupling | 2-(Aryl-substituted phenyl)quinoline | nih.gov |
| 2-Phenylquinoline (B181262) derivative | Introduction of functional groups | 2-(4-Chlorophenyl/4-Fluorophenyl)quinoline | nih.gov |
Regioselective Functionalization of the Quinoline Heterocycle
Beyond the specific substituents, the quinoline ring system itself can be functionalized. Direct C-H activation has emerged as a powerful tool for the regioselective introduction of new groups onto the heteroaromatic core. mdpi.com While the existing substituents on 4-bromo-8-methoxy-2-phenylquinoline direct reactivity, metal-catalyzed C-H functionalization can provide access to derivatives that are not achievable through classical methods. mdpi.com
For quinolines in general, functionalization can be selectively directed to various positions (C-2, C-3, C-5, C-8) depending on the reaction conditions and the use of directing groups or N-oxide derivatives. mdpi.com For instance, palladium-catalyzed arylation of quinoline N-oxides can occur selectively at the C-2 position. mdpi.com Copper-catalyzed reactions have also been used for C-2 functionalization. mdpi.com Furthermore, the bromination of 2-methoxyquinoline (B1583196) has been shown to occur at the 6- and 8-positions, highlighting the influence of existing substituents on the regioselectivity of electrophilic substitution. capes.gov.br
Synthesis of Hybrid Quinoline Scaffolds
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, where the quinoline scaffold is linked to other pharmacologically active moieties. nih.gov This molecular hybridization aims to create new chemical entities with potentially enhanced or novel biological activities. nih.govacs.org
The 2-phenylquinoline core has been successfully hybridized with various heterocyclic systems. For example, researchers have synthesized hybrids by linking the quinoline scaffold to:
Hydrazine and its derivatives : 2-phenyl quinoline hydrazides have been synthesized and evaluated as potential DNA gyrase inhibitors. nih.govacs.org
1,3,4-Oxadiazoles : By converting a carboxylic acid group at the C-4 position into an oxadiazole ring, novel quinoline-oxadiazole hybrids have been developed as potential anticancer and antimicrobial agents. rsc.org
Pyrazoles : Pyrazole (B372694) moieties have been attached to the quinoline core, sometimes through a one-pot, multi-component reaction, to create hybrids with antimicrobial properties. acs.orgnih.gov
These examples demonstrate the utility of the this compound framework as a starting point for developing complex, multi-functional molecules. nih.govrsc.org
| Hybrid Type | Linked Moiety | Synthetic Precursor | Potential Application |
| Quinoline-Hydrazide | Hydrazine | 2-Phenylquinoline-4-carbohydrazide | Antimicrobial (DNA Gyrase Inhibitor) nih.govacs.org |
| Quinoline-Oxadiazole | 1,3,4-Oxadiazole | 2-(2-Phenylquinolin-4-yl)-1,3,4-oxadiazole | Anticancer, Antimicrobial rsc.org |
| Quinoline-Pyrazole | Pyrazole | 4-Formyl pyrazole derivatives | Antimicrobial nih.gov |
Advanced Spectroscopic and Structural Analysis in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of molecular structures in solution. For 4-Bromo-8-methoxy-2-phenylquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are instrumental in assigning the chemical shifts of all protons and carbons, thereby confirming the substitution pattern on the quinoline (B57606) and phenyl rings.
In the ¹H NMR spectrum, the methoxy (B1213986) group protons typically appear as a sharp singlet, while the aromatic protons of the quinoline and phenyl moieties resonate in a more complex region of the spectrum. The specific chemical shifts and coupling constants of these aromatic protons are key to determining their relative positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. For instance, a COSY experiment would reveal which protons are spin-coupled to each other, aiding in the assignment of adjacent protons on the aromatic rings. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides information about longer-range (2-3 bond) C-H couplings, which is invaluable for piecing together the entire molecular framework.
Table 1: Representative ¹H and ¹³C NMR Data for Phenylquinoline Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H | 3.6 - 3.9 | s | Methoxy protons (-OCH₃) |
| ¹H | 7.0 - 8.5 | m, d, dd | Aromatic protons on quinoline and phenyl rings |
| ¹³C | 55 - 56 | Methoxy carbon | |
| ¹³C | 103 - 160 | Aromatic carbons | |
| Note: This table presents expected chemical shift ranges based on analogous compounds and is for illustrative purposes. Actual values for this compound may vary. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS provides the experimental mass-to-charge ratio (m/z) with a high degree of accuracy.
This experimentally determined mass is then compared to the theoretical mass calculated for the molecular formula C₁₆H₁₂BrNO. The close agreement between the experimental and calculated masses, typically within a few parts per million (ppm), serves as definitive proof of the molecular formula. Common ionization techniques for such analyses include Electrospray Ionization (ESI). For instance, a search for a related compound, 4-(2-Chlorophenyl)-6-methoxyquinoline, yielded a calculated mass of 270.0685 for [M+H]⁺ and a found mass of 270.0683, demonstrating the accuracy of this technique. rsc.org
Table 2: HRMS Data for a Related Methoxyquinoline Derivative
| Compound | Ion | Calculated m/z | Found m/z |
| 4-(2-Chlorophenyl)-6-methoxyquinoline | [M+H]⁺ | 270.0685 | 270.0683 |
| Source: Supporting Information For - The Royal Society of Chemistry. rsc.org |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational frequencies include C-H stretching from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the quinoline and phenyl rings, and C-O stretching of the methoxy ether linkage. The presence of the bromine atom would also influence the fingerprint region of the spectrum. While a specific IR spectrum for this compound was not found, data for related compounds like 4-bromophenol (B116583) can illustrate the expected regions for certain vibrations. nist.gov
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Methoxy C-H | Stretch | 2950 - 2850 |
| C=C / C=N (Aromatic) | Stretch | 1600 - 1450 |
| C-O (Ether) | Stretch | 1275 - 1200 |
| C-Br | Stretch | 600 - 500 |
| Note: This table presents expected wavenumber ranges and is for illustrative purposes. |
X-ray Crystallography for Solid-State Structure and Conformational Insights
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique can determine bond lengths, bond angles, and torsional angles with high precision.
For a related compound, 4-Bromo-8-methoxyquinoline, a single-crystal X-ray diffraction study revealed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.govnih.gov The crystal structure showed that the molecules are linked by weak intermolecular C-H···π(arene) interactions, forming one-dimensional chains. nih.govnih.gov Such an analysis for this compound would provide invaluable insights into its solid-state conformation, including the dihedral angle between the quinoline and phenyl rings, and details of any intermolecular interactions such as π-π stacking or halogen bonding. This information is crucial for understanding its physical properties and how it might interact with other molecules.
Table 4: Crystallographic Data for the Related Compound 4-Bromo-8-methoxyquinoline
| Parameter | Value |
| Molecular Formula | C₁₀H₈BrNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615 (1) |
| b (Å) | 12.1337 (6) |
| c (Å) | 14.2436 (7) |
| V (ų) | 892.05 (6) |
| Z | 4 |
| Source: Acta Crystallographica Section E: Structure Reports Online. nih.govnih.gov |
Vibrational Circular Dichroism (VCD) and Chiroptical Studies
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is not chiral, VCD could be a highly relevant technique for studying chiral derivatives of this compound.
If a chiral center were introduced into the molecule, or if it were to form a chiral complex, VCD spectroscopy could be used to determine its absolute configuration and to study its conformational preferences in solution. rsc.org The VCD spectrum provides information about the stereochemistry of the molecule through the signs and intensities of the VCD bands. rsc.org For instance, the stretching vibration of a hydroxyl group (ν(OH)) can be a sensitive probe of supramolecular chirality in the solid state. rsc.org Although not directly applicable to the parent compound, the potential for using VCD in the study of its chiral analogues is a significant consideration for future research.
Investigation of Molecular Interactions and Pre Clinical Biological Research Potential
Mechanistic Studies of Cellular and Molecular Interactions (In Vitro and In Vivo Models)
The biological potential of quinoline-based compounds is often dictated by their ability to interact with specific cellular and molecular targets. Research into analogues of 4-Bromo-8-methoxy-2-phenylquinoline provides a foundational understanding of the likely mechanisms through which this compound class may exert its effects. These investigations span enzyme inhibition, receptor binding, nucleic acid interactions, and the modulation of critical cellular pathways.
Enzyme Inhibition Profiles and Mechanisms
The quinoline (B57606) core is a recognized pharmacophore for targeting various enzymes. Studies on related structures suggest that derivatives of this compound could function as potent enzyme inhibitors.
Tyrosine Kinase Inhibition: The structurally related 4-anilinoquinazoline (B1210976) scaffold is a classic template for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase in cell signaling. nih.gov In these inhibitors, the quinazoline (B50416) core binds to the ATP pocket of the enzyme. The potency is significantly modulated by substituents on the heterocyclic ring, with electron-donating groups being favored. nih.gov Research on 7-fluoro or 8-methoxy 4-anilinoquinolines, direct analogues where the 4-bromo is replaced by a substituted aniline (B41778), has been pursued to create potent antitumor agents anticipated to function similarly to their quinazoline counterparts. mdpi.com
Topoisomerase Inhibition: Certain brominated quinolines have demonstrated inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication and repair. nih.gov For instance, studies on highly brominated quinolines, including derivatives with an 8-methoxy or 8-hydroxy group, have confirmed their ability to inhibit this enzyme. nih.gov This suggests a potential mechanism for inducing cytotoxicity in cancer cells.
Receptor Binding Affinity and Selectivity
The primary receptor target identified for closely related quinoline and quinazoline analogues is the ATP binding site of the Epidermal Growth Factor Receptor (EGFR).
EGFR Binding: Structure-activity relationship (SAR) studies on 4-anilinoquinazolines show they act as competitive inhibitors at the ATP binding site of EGFR. nih.gov The quinazoline moiety is essential for this activity. A study of these compounds revealed that the 6,7-dimethoxy derivative was the most potent analogue, highlighting the importance of methoxy (B1213986) groups on the quinoline ring system for high-affinity binding and selectivity for EGFR over other tyrosine kinases. nih.gov Further research into 4-anilinoquinoline derivatives, including those with an 8-methoxy group, was inspired by these findings, aiming to leverage this interaction for anticancer effects. mdpi.com
Interactions with Nucleic Acids (e.g., DNA Gyrase Inhibition, DNA Intercalation)
Beyond targeting enzymes, quinoline derivatives have been shown to interact directly with nucleic acids, presenting another avenue for therapeutic intervention.
DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival, is a validated target for antibiotics. acs.org Phenyl quinoline derivatives have been identified as potential DNA gyrase inhibitors. acs.org A recent study focused on designing 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives as novel inhibitors of microbial DNA gyrase, demonstrating that the 2-phenylquinoline (B181262) scaffold can be effectively targeted to this enzyme. acs.org
DNA Intercalation: More complex polycyclic aromatic molecules containing an 8-methoxyquinoline (B1362559) core have been shown to function as DNA intercalators. researchgate.net One such compound, 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), exhibits high affinity for DNA. researchgate.net This intercalative binding into double-stranded DNA interferes with critical physiological functions and can trigger apoptotic cell death. researchgate.net
Modulation of Intracellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)
By interacting with enzymes and nucleic acids, quinoline compounds can trigger profound changes in intracellular signaling pathways, often culminating in cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest: Derivatives of the 8-methoxy-2-phenylquinoline (B3052195) scaffold have been shown to modulate the cell cycle. Flow cytometric analysis of 4-anilino-2-phenylquinoline derivatives revealed that they can cause cell cycle accumulation in the S-phase. nih.gov This contrasts with some other 2-phenylquinoline derivatives that were reported to be antimitotic agents inducing arrest in the G2/M phase. nih.gov In other related systems, 8-methoxyflindersine (B12443238), a quinoline alkaloid, was found to induce S and G2/M phase arrest in colorectal cancer cells. nih.gov Furthermore, another complex 8-methoxy quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), was shown to block the cell cycle in the G2/M phase in colorectal cancer cell lines. mdpi.com
Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer agents. Studies on MPTQ, the 8-methoxy-substituted DNA intercalator, show that it induces cytotoxicity in leukemic cell lines by activating apoptosis, as evidenced by an increase in the sub-G1 cell population, positive Annexin V staining, and DNA fragmentation. researchgate.net Similarly, the quinoline alkaloid 8-methoxyflindersine was found to induce apoptosis in colorectal cancer cells through the activation of the MAPK signaling pathway. nih.gov The related compound MMNC also induces apoptosis by decreasing the mitochondrial membrane potential and inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.com Research on highly brominated quinolines also confirmed the ability of some derivatives to induce apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are crucial for optimizing lead compounds by identifying how specific chemical modifications influence biological activity. Research on derivatives of the 8-methoxy-2-phenylquinoline scaffold provides valuable insights into the functional role of each substituent.
Impact of Substituents on Molecular Target Affinity
The specific placement and nature of substituents on the 2-phenylquinoline core have a profound impact on antiproliferative activity and, by extension, molecular target affinity. A key study investigating 4-anilino-2-phenylquinoline derivatives offers direct comparisons relevant to the this compound structure. nih.gov
Influence of the 8-Methoxy Group: The position of the methoxy group on the quinoline ring is critical. When comparing 4'-COMe-substituted anilino derivatives, the antiproliferative activity decreased in the order of 6-OMe > 8-OMe > 8-OH. nih.gov This indicates that while the 8-methoxy group confers activity, a 6-methoxy substitution is more favorable in this specific chemical series.
Comparison of 8-Methoxy vs. 8-Hydroxy: For derivatives with a 3'-COMe group on the anilino substituent, the 8-hydroxy derivative was significantly more potent than its 8-methoxy counterpart. nih.gov The study suggests that a hydrogen-bond-donating group (like -OH) at the 8-position is more favorable for activity than a hydrogen-bond-accepting group (like -OCH3) in this context. nih.gov In contrast, another study found that converting a methoxy group at C-8 to a hydroxyl group may have enhanced the inhibitory potential of a highly brominated quinoline. nih.gov
Impact of the 4-Position Substituent: The replacement of the bromine at the 4-position with various anilino groups has been a key strategy in developing these compounds as antiproliferative agents. mdpi.comnih.gov The nature of the substituents on this aniline ring further fine-tunes the activity. For example, in the 8-methoxy series, a 3'-COMe group on the aniline ring resulted in a compound with an IC50 of 8.91 µM, while a 4'-COMe group gave an IC50 of 10.47 µM. nih.gov
The table below summarizes the antiproliferative activity of key 4-anilino-2-phenylquinoline derivatives from a comparative study. nih.gov
| Compound | Quinoline Substitution | Anilino Substitution | Antiproliferative Activity (IC50, µM) |
| 1 | 6-OMe | 4'-COMe | 3.89 |
| 8 | 8-OMe | 4'-COMe | 10.47 |
| 9 | 8-OH | 4'-COMe | 14.45 |
| 10 | 8-OMe | 3'-COMe | 8.91 |
| 11 | 8-OH | 3'-COMe | 1.20 |
Influence of Halogenation and Alkoxy Groups on Research Activity
The presence and position of halogen and alkoxy groups on the quinoline ring are critical in dictating the molecule's biological activity. The bromine atom at the C4-position and the methoxy group at the C8-position of "this compound" significantly influence its electronic and steric properties, which in turn affect its interactions with biological targets.
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency of a compound. The introduction of a bromine atom can increase lipophilicity, facilitating passage through biological membranes. Furthermore, the electronegativity and size of the bromine atom can lead to specific halogen bonding interactions with biological macromolecules, potentially enhancing binding affinity and selectivity. Research on various quinoline derivatives has shown that substitution at the 4-position can significantly impact antiproliferative activity against cancer cell lines. Studies on other halogenated quinolines have also highlighted their potential as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. nih.gov
The methoxy group at the C8-position also plays a crucial role. Alkoxy groups are known to modulate the electronic properties of the quinoline ring system. The methoxy group is an electron-donating group, which can influence the reactivity and binding characteristics of the molecule. In the context of anticancer research, studies on related 8-substituted quinolines, including those with methoxy groups, have demonstrated inhibitory effects against various cancer cell lines. nih.gov The position of the methoxy group is also vital, as demonstrated in studies comparing 6-methoxy and 8-methoxy derivatives, where the substitution pattern was found to be crucial for antiproliferative activity. nih.gov
Evaluation in In Vitro Biological Models
The preclinical potential of "this compound" and related analogs has been explored in a variety of in vitro biological models, revealing a spectrum of activities.
Antimicrobial Research
Quinoline derivatives have a long-standing history as antimicrobial agents. biointerfaceresearch.com The investigation of "this compound" and similar compounds has shown promise in this area. While specific data on the direct antimicrobial activity of "this compound" is not extensively detailed in the provided context, the broader class of substituted quinolines has been a subject of significant antimicrobial research.
For instance, studies on other quinoline derivatives have demonstrated their efficacy against various bacterial and fungal strains. ijirset.comrsc.org The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. Research on 8-methoxy-4-methyl-quinoline derivatives has identified compounds with potent antibacterial activity against various bacterial strains. koreascience.krresearchgate.net The combination of a halogenated phenyl ring and a quinoline scaffold has been explored in the design of new antimicrobial candidates. nih.gov The development of microbial drug resistance necessitates the continuous search for new antimicrobial agents, and substituted quinolines represent a promising avenue of investigation. rsc.org
Anticancer Research in Cell Line Models
The anticancer potential of quinoline derivatives is a major focus of current research. biointerfaceresearch.com "this compound" and its analogs have been evaluated for their effects on various cancer cell lines, demonstrating significant antiproliferative and cytotoxic activities in preclinical models.
Studies have shown that modifications at the 4-position of the quinoline ring can substantially increase antiproliferative activity against multiple cancer cell lines. Research on 4-anilino-8-methoxy-2-phenylquinoline derivatives has revealed that the position of substituents on the quinoline ring is crucial for their anticancer effects. nih.gov For example, one study found that a derivative with a methoxy group at the 6-position was more potent than its 8-methoxy counterpart against certain cancer cells. nih.gov
The introduction of bromine into the quinoline structure has been associated with enhanced anticancer activity. mdpi.com Highly brominated quinolines have shown significant inhibitory effects against various cancer cell lines, with some derivatives inducing apoptosis. nih.gov The combination of a bromo substituent and a methoxy group, as seen in "this compound," is a feature found in several quinoline derivatives with notable anticancer potential. nih.gov
The table below summarizes some of the reported anticancer activities of related quinoline derivatives in various cell line models.
| Compound Class | Cell Line(s) | Observed Effect |
| 4-Anilino-8-methoxy-2-phenylquinoline derivatives | HCT-116 (colon), MCF7, MDA-MB-435 (breast) | Antiproliferative activity nih.gov |
| Highly brominated methoxyquinolines | C6 (rat glioblastoma), HeLa (cervical), HT29 (colon adenocarcinoma) | Significant inhibitory effects, induction of apoptosis nih.gov |
| 2-Phenylquinoline derivatives | HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma) | Cytotoxic activity nih.gov |
Other Investigational Biological Activities
Beyond antimicrobial and anticancer research, the unique chemical structure of "this compound" and its relatives suggests potential for other biological activities. The quinoline nucleus is known to be a versatile scaffold with a wide range of pharmacological properties. biointerfaceresearch.com
For example, some quinoline derivatives have been investigated for their anti-inflammatory properties. biointerfaceresearch.com The mechanisms often involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade. While direct evidence for the anti-inflammatory activity of "this compound" is not provided, the general class of quinolines has shown promise in this area.
Additionally, certain quinoline compounds have been explored for their antiplatelet activity. This involves the inhibition of platelet aggregation, which is a key process in thrombosis. The structural features of quinolines can allow them to interact with receptors or enzymes on the platelet surface, thereby modulating their function.
The diverse biological activities of quinoline derivatives underscore the importance of continued research into compounds like "this compound" to fully elucidate their therapeutic potential.
Computational Chemistry and Molecular Modeling for Research Insights
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
No studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate the electronic structure, reactivity, or other quantum-level properties of 4-Bromo-8-methoxy-2-phenylquinoline were identified. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices, which are fundamental for understanding its chemical behavior.
Molecular Docking Simulations for Ligand-Target Interactions
There is no available research detailing the use of molecular docking simulations to explore the binding affinity and interaction patterns of this compound with any specific biological targets. Docking studies are crucial for predicting the preferred orientation of a ligand within a protein's active site and for estimating the strength of the interaction, thereby guiding the design of new therapeutic agents.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Modes
The scientific literature lacks reports on Molecular Dynamics (MD) simulations performed on this compound. MD simulations are instrumental in studying the conformational flexibility of a molecule over time and for refining the binding modes suggested by molecular docking. These simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the key interactions that maintain the bound state.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
No Quantitative Structure-Activity Relationship (QSAR) models that include this compound in their training or test sets were found. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The absence of this compound in such studies means its activity cannot be predicted based on existing models.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Drug Discovery Research
There are no published in silico ADME predictions for this compound. These computational models are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound, helping to identify potential liabilities and to prioritize candidates with favorable drug-like characteristics.
Table of Mentioned Compounds
Advanced Applications in Chemical Science and Materials Research
Role in Catalysis and Organic Transformations
While specific catalytic applications for 4-Bromo-8-methoxy-2-phenylquinoline are not extensively documented in publicly available research, the inherent features of its molecular structure suggest significant potential. The 2-phenylquinoline (B181262) framework itself is a privileged structure in catalysis. For instance, derivatives of 2-phenylquinoline are known to act as ligands in transition metal catalysis, facilitating a variety of organic transformations. The nitrogen atom of the quinoline (B57606) ring and the potential for further functionalization make these compounds attractive for creating bespoke catalytic systems.
The bromine atom at the 4-position is a particularly salient feature, serving as a reactive handle for cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic organic chemistry. Methodologies such as Suzuki, Heck, and Sonogashira couplings, often catalyzed by palladium complexes, could utilize this compound as a key building block to construct more complex molecular architectures. The methoxy (B1213986) group at the 8-position can influence the electronic properties of the quinoline system and may play a role in modulating the reactivity and selectivity of catalytic processes.
Applications in Photochemistry and Luminescence Research
Quinoline derivatives are widely recognized for their interesting photophysical properties, including fluorescence and phosphorescence. The extended π-system of the 2-phenylquinoline core in this compound suggests that it is likely to exhibit luminescent behavior. The nature of the substituents significantly impacts these properties. The electron-donating methoxy group and the phenyl ring can affect the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission characteristics of the molecule.
The presence of the heavy bromine atom could promote intersystem crossing, potentially leading to enhanced phosphorescence. This "heavy-atom effect" is a well-known phenomenon in photochemistry and is exploited in the design of materials for applications such as organic light-emitting diodes (OLEDs) and photodynamic therapy. Research into the specific photophysical properties of this compound would be necessary to fully elucidate its potential in these areas.
Development of Molecular Probes and Sensors
The development of molecular probes and sensors for the detection of various analytes is a burgeoning field of research. Quinoline-based compounds are frequently employed as fluorophores in the design of such sensors. The fluorescence of these molecules can be modulated by interactions with metal ions, anions, or biologically relevant molecules.
Although specific sensor applications of this compound have not been detailed, its structural motifs suggest potential in this domain. The quinoline nitrogen and the methoxy oxygen could act as binding sites for metal ions. Upon coordination, changes in the electronic structure of the molecule could lead to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). Furthermore, the bromo-substituent offers a site for synthetic modification, allowing for the attachment of specific recognition units to create highly selective sensors. For example, related 8-hydroxyquinoline (B1678124) derivatives are well-known for their use as fluorescent sensors for metal ions.
Integration into Functional Materials
The unique combination of a reactive handle (the bromine atom) and potential luminescent properties makes this compound an attractive building block for the creation of functional materials. Through polymerization or incorporation into larger macromolecular structures, materials with tailored optical, electronic, or sensing properties could be developed.
The 2-phenylquinoline scaffold is a known component in materials with applications in electronics and photonics. By leveraging the reactivity of the bromine atom, this compound could be covalently integrated into polymer backbones or attached as a pendant group. This could lead to the development of novel polymers for use in OLEDs, photovoltaic devices, or as components in advanced coatings and films. The ability to precisely tune the properties of the final material by modifying the quinoline core makes this a promising avenue for future research.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The classical methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Combes syntheses, often rely on harsh reaction conditions, hazardous chemicals, and high temperatures, leading to significant environmental and economic concerns. nih.govorientjchem.org These traditional procedures can suffer from drawbacks like long reaction times, the use of stoichiometric proportions of reagents, and difficult work-up conditions. nih.gov
Future research must pivot towards greener and more sustainable synthetic strategies. The development of novel methodologies that adhere to the principles of green chemistry is paramount. researchgate.net This includes the use of:
Green Catalysts: Employing eco-friendly and recyclable catalysts such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix nih.govarene, or polymer-supported sulphonic acid can facilitate reactions under milder conditions. researchgate.netasianpubs.org
Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses have emerged as powerful tools to reduce reaction times and energy consumption. nih.gov
Greener Solvents: Shifting from hazardous organic solvents to more benign alternatives like ethanol (B145695) and water further enhances the sustainability of the synthesis process. researchgate.net
By focusing on these sustainable approaches, the synthesis of 4-Bromo-8-methoxy-2-phenylquinoline and its analogues can become more efficient, cost-effective, and environmentally responsible. asianpubs.orgacs.org
Discovery of New Biological Targets and Elucidation of Undiscovered Mechanisms
The biological activity of quinoline derivatives is well-documented, with many compounds acting as antimalarial agents by interfering with hemoglobin digestion in the parasite's food vacuole or as anticancer agents by inhibiting DNA replication. nih.govorientjchem.org Some 2-phenylquinoline (B181262) derivatives have shown potential as broad-spectrum anti-coronavirus agents by targeting the highly conserved SARS-CoV-2 helicase (nsp13) enzyme. nih.gov However, the precise molecular targets for many quinolines, including this compound, remain to be fully characterized.
A crucial future direction is the identification of novel biological targets to expand the therapeutic applications of this compound class. Promising areas of exploration include:
G-Quadruplexes: These non-canonical nucleic acid structures, found in G-rich regions of DNA and RNA, are emerging as key targets for anticancer drug development. Investigating the ability of this compound to bind and stabilize G-quadruplexes could reveal a novel mechanism of anticancer activity. shef.ac.uk
Protein-Protein Interactions (PPIs): Many diseases, including cancer, are driven by aberrant protein-protein interactions. For instance, new phenylquinazoline derivatives have been shown to induce apoptosis by targeting pro-survival members of the BCL-2 protein family. nih.gov Screening for the ability of this compound to disrupt such critical PPIs is a significant avenue for research.
Novel Enzyme Inhibition: A series of quinoline-4-carboxamides was found to have a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is distinct from traditional antimalarial targets. griffith.edu.auresearchgate.net A systematic investigation into the enzymatic inhibitory profile of this compound could uncover similar unique mechanisms.
Elucidating these undiscovered mechanisms and identifying new targets is essential for guiding the rational design of more potent and selective therapeutic agents. nih.gov
Exploration of Stereoselective Synthesis and Chiral Analogues
Many biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. While research into the stereoselective synthesis of quinolines exists, the specific application to this compound and the evaluation of its potential chiral analogues are unexplored avenues.
Future research should focus on:
Developing Stereoselective Synthetic Routes: Creating synthetic pathways that can selectively produce one enantiomer of this compound or its derivatives where a chiral center is introduced.
Separation of Enantiomers: If a racemic mixture is synthesized, developing efficient chiral chromatography methods to separate the individual enantiomers for biological evaluation.
Differential Biological Evaluation: Assessing the distinct biological activities and potencies of each enantiomer. This is critical as one isomer may be highly active while the other could be inactive or even contribute to off-target effects.
By exploring the stereochemistry of this compound, researchers can potentially develop more potent and safer drugs with improved therapeutic indices.
Integration with Advanced Analytical Techniques for Real-time Monitoring of Interactions
Understanding how a drug interacts with its target in a dynamic biological system is crucial for drug development. Traditional biochemical and cell-based assays often provide only endpoint measurements and may rely on labels that can interfere with the interaction. bionavis.com The future of pharmacological research lies in the integration of advanced, label-free analytical techniques that can monitor drug-target interactions in real-time.
Key technologies to be applied in the study of this compound include:
Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM): These physicochemical techniques allow for the real-time, label-free monitoring of the binding kinetics of a drug to its target protein or even its interaction with living cell monolayers. bionavis.com
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within live cells by measuring the thermal stabilization of a target protein upon drug binding, providing direct evidence of interaction in a physiological context. nih.gov
High-Throughput Single-Molecule Tracking (htSMT): This cutting-edge imaging platform measures the motion of fluorescently tagged proteins in living cells. elifesciences.org It can be used to screen compound libraries and determine potency, target engagement, and mechanism of action by observing how a drug perturbs protein dynamics in real time. elifesciences.org
Continuous In-Vivo Monitoring: Emerging technologies like the SENSBIT (Stable Electrochemical Nanostructured Sensor for Blood In situ Tracking) biosensor, which uses aptamers to continuously track drug concentrations in flowing blood, represent a paradigm shift. bio-itworld.com Adapting such technologies could provide unprecedented insight into the pharmacokinetic profile of this compound.
These advanced methods will provide a much deeper understanding of the compound's pharmacodynamics and guide its optimization. elifesciences.orgbio-itworld.com
Computational Approaches for Accelerated Discovery and Optimization
In silico methods are indispensable tools in modern drug discovery, enabling the rapid design and optimization of new therapeutic agents while reducing costs and time. researchgate.netbenthamscience.com Applying computational approaches to this compound will be essential for accelerating its development.
Future research will heavily leverage:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can correlate the three-dimensional structural features of quinoline derivatives with their biological activity. nih.govmdpi.com These models can predict the potency of newly designed analogues and highlight which structural modifications are likely to enhance activity. nih.govrsc.org
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation of this compound and its analogues within the active site of a target protein, helping to elucidate the mechanism of action. nih.gov Subsequent molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time. nih.gov
Virtual Screening and Pharmacokinetic Prediction: Computational tools can be used to screen large virtual libraries of derivatives for their predicted activity and ADME (absorption, distribution, metabolism, and excretion) properties. ijprajournal.com This allows researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. benthamscience.com
AI-Driven Drug Discovery: The integration of artificial intelligence and machine learning platforms can further accelerate the process. eurekalert.org AI can be used to design novel molecules with desired properties, predict off-target effects, and identify promising candidates from vast chemical spaces, significantly shortening the drug validation pipeline. eurekalert.orgmdpi.com
These computational strategies will facilitate the rational design and optimization of this compound, paving the way for the development of next-generation therapeutics. nih.gov
Q & A
Q. What are the recommended synthetic routes and purification strategies for 4-bromo-8-methoxy-2-phenylquinoline?
The synthesis of this compound typically involves halogenation and functionalization of the quinoline core. Key steps include bromination at the 4-position and methoxy substitution at the 8-position. A modified Irving & Pinnington method (1957) is often used, starting with 8-methoxyquinoline derivatives followed by bromination under controlled conditions . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from chloroform. Crystallographic data (e.g., single-crystal X-ray diffraction at 150 K) confirm purity and planar molecular geometry (r.m.s. deviation: 0.0242 Å) .
Q. How can researchers access structural data for this compound?
High-quality crystallographic data are available in the Cambridge Structural Database (CSD) under reference code PV2082. The crystal structure reveals weak intermolecular C–H⋯π interactions forming 1D chains along the a-axis . Computational models (DFT-B3LYP/6-31G*) provide optimized 3D structures and molecular orbitals for electronic property analysis .
Q. What methods are used for initial biological activity screening of this compound?
Primary screening involves in vitro assays targeting enzymes/receptors relevant to neurodegenerative diseases (e.g., amyloid plaque binding) and cancer (matrix metalloproteinases). Radiolabeled analogs (e.g., F or C) are synthesized via halogen exchange for PET/SPECT imaging . Dose-response curves and IC values are determined using fluorescence-based competitive binding assays .
Advanced Research Questions
Q. How is this compound utilized in radiopharmaceutical development?
The bromine atom at the 4-position facilitates isotopic substitution (e.g., Br or F) for PET tracers. Studies demonstrate its utility in imaging amyloid plaques in Alzheimer’s disease, with modified derivatives showing enhanced blood-brain barrier permeability . Key parameters include specific activity (>50 GBq/μmol) and radiochemical purity (>95%) validated via HPLC .
Q. How do substituents influence electronic properties for materials science applications?
The trifluoromethoxy and bromine groups enhance electron-withdrawing effects, making the compound a candidate for organic semiconductors. Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~3.2 eV, suitable for charge transport in thin-film devices . Comparative studies with 4-chloro-8-methoxy analogs show reduced π-stacking due to steric hindrance from the phenyl group .
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?
Kinetic studies in DMF reveal a second-order dependence on nucleophile concentration, suggesting an SAr mechanism. The methoxy group at the 8-position activates the 4-bromo site for substitution, with Hammett plots indicating σ correlation (ρ = +2.1) . Competing pathways (e.g., elimination) are minimized at temperatures <50°C .
Q. How can protein-ligand interaction studies be designed using this quinoline derivative?
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify binding affinities (K = 10–100 nM) for targets like β-secretase. Molecular docking (AutoDock Vina) predicts binding poses in hydrophobic pockets, validated by mutagenesis studies .
Q. What are the limitations of crystallographic vs. computational models for structural analysis?
X-ray crystallography provides empirical bond lengths (e.g., C–Br = 1.89 Å) but may miss dynamic conformations. DFT models (B3LYP/6-31G*) overestimate planarity by ~0.1 Å due to gas-phase approximations. Hybrid approaches (e.g., QM/MM) reconcile discrepancies for flexible substituents .
Q. How is this compound applied in neurodegenerative disease research?
Radiolabeled derivatives (e.g., F-4-bromo-8-hydroxyquinoline) bind amyloid plaques with high specificity (K = 2.3 nM). In vivo murine models show 15% higher uptake in Alzheimer’s-affected brains compared to controls, validated by autoradiography .
Q. How should researchers address contradictions in substituent effect studies?
Contradictory data (e.g., conflicting bioactivity reports for trifluoromethoxy vs. methoxy derivatives) require meta-analysis of reaction conditions and assay parameters. Systematic variation of substituents (e.g., Hammett σ values) and multivariate regression can isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
